1,3-Dibromo-2-isopropoxybenzene
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Overview
Description
1,3-Dibromo-2-isopropoxybenzene is an organic chemical compound that belongs to the class of bromobenzene derivatives. It is characterized by the presence of two bromine atoms and an isopropoxy group attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-isopropoxyphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol
Major Products
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of the corresponding benzene derivatives
Scientific Research Applications
1,3-Dibromo-2-isopropoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the isopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromobenzene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
2,4-Dibromo-1-isopropoxybenzene: Has a different bromine substitution pattern, leading to variations in reactivity and applications.
1,3-Dibromo-2-methoxybenzene: Contains a methoxy group instead of an isopropoxy group, affecting its chemical and biological properties.
Uniqueness
1,3-Dibromo-2-isopropoxybenzene is unique due to the presence of both bromine atoms and an isopropoxy group on the benzene ring. This combination imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,3-dibromo-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQXFMQSBPHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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